

5-Hydroxycytidine: A Technical Overview of its Chemical Profile and Biological Activity

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Compound of Interest

Compound Name: **5-Hydroxycytidine**

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Introduction

5-Hydroxycytidine is a modified pyrimidine nucleoside that plays a role in the fields of molecular biology and medicinal chemistry. As an analogue of cytidine, its structure is characterized by a hydroxyl group at the fifth position of the cytosine base. This modification has significant implications for its chemical properties and biological function, particularly its propensity to induce mutations. This technical guide provides a comprehensive overview of the chemical structure, properties, and known biological activities of **5-hydroxycytidine**, with a focus on the underlying molecular mechanisms and relevant experimental methodologies. While much of the recent research focus has been on its structural isomer, N4-hydroxycytidine (the active metabolite of the antiviral drug molnupiravir), the foundational principles of tautomerism and mutagenic potential are shared. This document will clearly distinguish between data specific to **5-hydroxycytidine** and its more extensively studied isomer where relevant.

Chemical Structure and Properties

The foundational chemical and physical properties of **5-hydroxycytidine** are summarized below. It is important to note that while some properties have been computationally predicted, specific experimental data for properties such as melting and boiling points are not readily available in the cited literature.

Property	Value	Reference
Chemical Formula	C ₉ H ₁₃ N ₃ O ₆	[1] [2]
Molecular Weight	259.22 g/mol	[1] [2]
IUPAC Name	4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-hydroxypyrimidin-2-one	[2]
CAS Number	39638-73-8	
SMILES	C1=C(C(=NC(=O)N1[C@H]2--INVALID-LINK--CO)O)O)N)O	
Computed XLogP3	-2.5	
Storage Conditions	2°C - 8°C, in a well-closed container.	

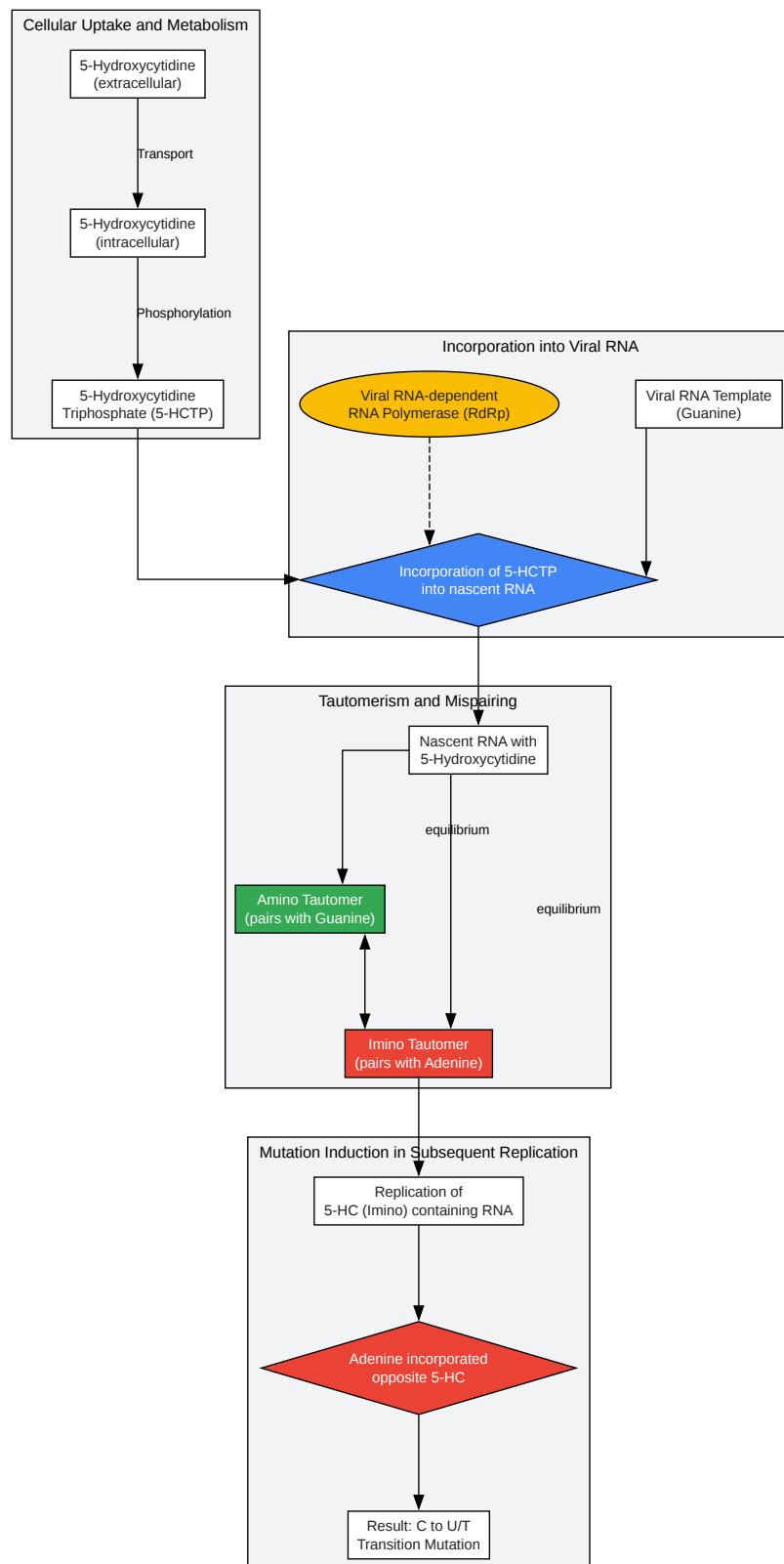
Biological Activity and Mechanism of Action

The primary biological significance of **5-hydroxycytidine** stems from its mutagenic potential, which is a direct consequence of its chemical structure. The hydroxyl group at the 5-position influences the tautomeric equilibrium of the cytosine base.

Tautomerism is a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton. For cytosine, the common form is the amino tautomer. However, **5-hydroxycytidine** has a greater propensity to exist in its imino tautomeric form. This is critical because the imino tautomer of **5-hydroxycytidine** can form a base pair with adenine, mimicking the hydrogen bonding pattern of thymine or uracil.

When **5-hydroxycytidine** is incorporated into a nucleic acid strand, this tautomeric ambiguity leads to mispairing during replication. If the imino form is present when a polymerase reads the strand, it will incorrectly incorporate an adenine opposite the **5-hydroxycytidine**. In a subsequent round of replication, this adenine will then correctly pair with a thymine, resulting in a C-to-T transition mutation. This mechanism of "lethal mutagenesis" is a key strategy in the development of antiviral nucleoside analogues.

Signaling Pathway: Mutagenesis via Tautomerism



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Mechanism of **5-hydroxycytidine**-induced mutagenesis.

Synthesis

While detailed, step-by-step protocols for the synthesis of **5-hydroxycytidine** were not prevalent in the surveyed literature, methods for producing related compounds are well-documented. The synthesis of 5-hydroxymethylcytidine phosphoramidites for incorporation into RNA has been described, often starting from 5-hydroxymethyluridine. Additionally, various synthetic routes for the isomer N4-hydroxycytidine and its derivatives have been published, typically starting from uridine. These syntheses often involve multiple steps of protecting and deprotecting hydroxyl and amino groups to achieve the desired modification.

Experimental Protocols

The following section outlines key experimental protocols relevant to the study of mutagenic nucleoside analogues like **5-hydroxycytidine**. It should be noted that these specific examples have been largely applied to its isomer, N4-hydroxycytidine (NHC), but the principles are directly applicable.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is crucial for pharmacokinetic studies, measuring the concentration of the nucleoside and its active triphosphate form in biological matrices.

Methodology (Adapted for NHC in Plasma):

- Sample Preparation: Perform protein precipitation on plasma samples. To 50 µL of plasma, add an isotopically-labeled internal standard. Precipitate proteins by adding a larger volume of acetonitrile.
- Extraction: Elute the sample through a filtration plate via vacuum. Evaporate the filtrate to dryness.
- Reconstitution: Reconstitute the dried sample in a suitable buffer, such as 0.1% formic acid.

- LC-MS/MS Analysis: Inject the reconstituted sample into an LC-MS/MS system. Use a suitable column (e.g., HILIC for polar compounds) for chromatographic separation.
- Detection: Employ tandem mass spectrometry in multiple-reaction-monitoring (MRM) mode to specifically detect and quantify the parent compound and its metabolites.

In Vitro Antiviral and Cytotoxicity Assays

These assays determine the efficacy of the compound against a specific virus and its toxicity to host cells.

Methodology:

- Cell Culture: Plate susceptible host cells (e.g., Vero E6 for SARS-CoV-2) in 96-well plates and allow them to adhere.
- Compound Treatment: Treat the cells with a serial dilution of **5-hydroxycytidine**.
- Viral Infection: Infect the cells with the virus of interest at a specific multiplicity of infection (MOI).
- Incubation: Incubate the plates for a period sufficient for viral replication and cytopathic effect (CPE) to occur (e.g., 48-72 hours).
- Quantification of Viral Activity (EC₅₀): Measure the viral yield or CPE. This can be done through various methods, such as plaque assays, qRT-PCR for viral RNA, or cell viability assays (e.g., using CellTiter-Glo). The 50% effective concentration (EC₅₀) is calculated.
- Quantification of Cytotoxicity (CC₅₀): In parallel, treat uninfected cells with the same serial dilution of the compound. Measure cell viability using an MTT or similar assay to determine the 50% cytotoxic concentration (CC₅₀).

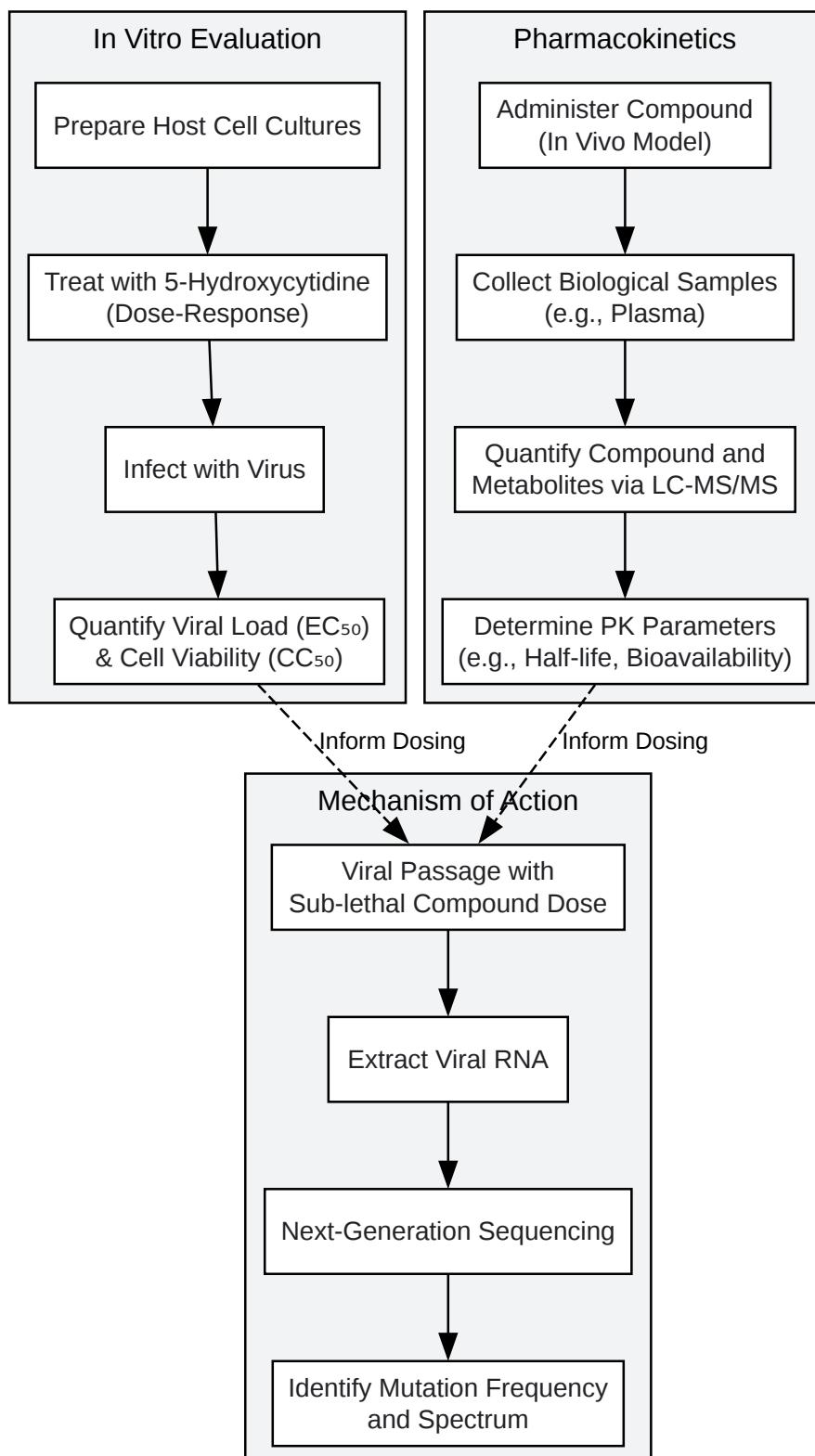
Mutagenesis Analysis by Next-Generation Sequencing (NGS)

This protocol directly assesses the mutagenic effect of the compound on the viral genome.

Methodology:

- Viral Passage: Propagate the virus in cultured cells in the presence of sub-lethal concentrations of **5-hydroxycytidine** for one or more passages.
- RNA Extraction: Isolate viral RNA from the supernatant of the infected cells.
- Library Preparation: Prepare the RNA for sequencing. This typically involves reverse transcription to cDNA and the addition of sequencing adapters.
- Deep Sequencing: Sequence the cDNA library using a high-throughput sequencing platform.
- Bioinformatic Analysis: Align the sequencing reads to a reference viral genome. Identify and quantify the frequency and type of mutations (e.g., transitions vs. transversions) that occurred in the treated samples compared to untreated controls.

Experimental Workflow Diagram

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General experimental workflow for studying mutagenic nucleosides.

Conclusion

5-Hydroxycytidine is a significant molecule for understanding the chemical basis of mutagenesis. Its enhanced ability to form an imino tautomer that mispairs with adenine provides a clear mechanism for inducing C-to-T transition mutations. While much of the recent therapeutic development has centered on its isomer, N4-hydroxycytidine, the fundamental principles and experimental approaches are highly relevant. Further research into the specific synthesis, pharmacokinetics, and biological activity of **5-hydroxycytidine** could unveil unique applications in antiviral therapy and as a tool for studying DNA repair and mutagenesis. The protocols and data presented in this guide offer a solid foundation for professionals engaged in such research.

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